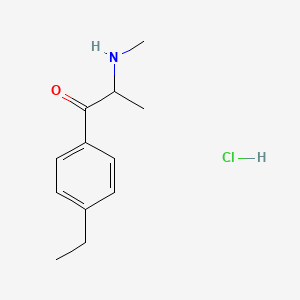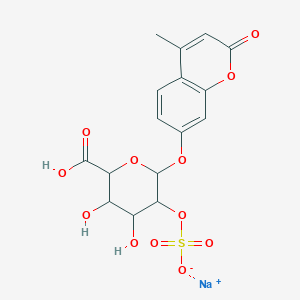
4-甲基伞形酮-α-L-艾杜糖苷-2-硫酸酯(钠盐)
描述
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is a fluorogenic substrate used primarily in biochemical assays. It is particularly significant in the detection of lysosomal storage disorders such as Hurler syndrome and Hunter disease. The compound is known for its ability to release a fluorescent moiety upon enzymatic cleavage, making it a valuable tool in diagnostic and research applications .
科学研究应用
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is widely used in scientific research, particularly in the fields of biochemistry and medicine. It serves as a diagnostic tool for lysosomal storage disorders by acting as a substrate in enzyme assays. The compound’s ability to release a fluorescent signal upon enzymatic cleavage makes it invaluable for detecting enzyme deficiencies associated with disorders like Hurler syndrome and Hunter disease .
In addition to its diagnostic applications, the compound is also used in research to study the mechanisms of enzyme action and to screen for potential therapeutic agents. Its use extends to various biochemical assays where fluorescence detection is required .
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is the enzyme α-L-iduronidase . This enzyme is found in cell lysosomes and plays a crucial role in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate .
Mode of Action
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) acts as a fluorogenic substrate for α-L-iduronidase . When cleaved by α-L-iduronidase, it releases the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Biochemical Pathways
The compound is involved in the metabolic pathway of glycosaminoglycans . When the α-L-iduronidase enzyme cleaves the compound, it contributes to the degradation of dermatan sulfate and heparin sulfate, which are types of glycosaminoglycans .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability .
Result of Action
The cleavage of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) by α-L-iduronidase and the subsequent release of 4-MU is used in assays to measure the activity of α-L-iduronidase . This enzyme is commonly deficient in a type of lysosomal storage disease called mucopolysaccharidosis .
Action Environment
The action of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is influenced by the pH of the environment . The fluorescence of the released 4-MU is pH-dependent, suggesting that the efficacy of the compound may vary depending on the pH of the environment .
生化分析
Biochemical Properties
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) serves as a substrate for the enzymes alpha-L-iduronidase and iduronate-2-sulfatase. These enzymes are crucial in the degradation of glycosaminoglycans, specifically heparan sulfate and dermatan sulfate. When alpha-L-iduronidase acts on 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt), it cleaves the glycosidic bond, releasing 4-methylumbelliferone, a fluorescent compound that can be quantitatively measured. This reaction is used to diagnose and study lysosomal storage disorders .
Cellular Effects
In cellular contexts, 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is taken up by lysosomes where it interacts with alpha-L-iduronidase and iduronate-2-sulfatase. The enzymatic activity on this substrate leads to the release of 4-methylumbelliferone, which can be detected by its fluorescence. This process is used to monitor the functional status of lysosomes and the activity of the involved enzymes. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a diagnostic tool rather than a therapeutic agent .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) involves its hydrolysis by alpha-L-iduronidase and iduronate-2-sulfatase. The substrate binds to the active site of these enzymes, where specific amino acid residues facilitate the cleavage of the glycosidic bond. This reaction releases 4-methylumbelliferone, which emits fluorescence upon excitation. The fluorescence intensity is proportional to the enzymatic activity, allowing for quantitative analysis of enzyme function .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is crucial for accurate biochemical assays. The compound is stable under recommended storage conditions, typically at -20°C. Over time, degradation of the compound can occur, which may affect the accuracy of the assays. Long-term studies have shown that the compound remains effective for at least two years when stored properly .
Dosage Effects in Animal Models
Studies on the dosage effects of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) in animal models are limited, as the compound is primarily used for diagnostic purposes rather than therapeutic interventions. It is important to use appropriate concentrations to avoid potential toxicity. High doses may lead to non-specific interactions and adverse effects, although such occurrences are rare given the compound’s specific use in enzyme assays .
Metabolic Pathways
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is involved in the metabolic pathways of glycosaminoglycan degradation. The enzymes alpha-L-iduronidase and iduronate-2-sulfatase catalyze the hydrolysis of the substrate, leading to the breakdown of heparan sulfate and dermatan sulfate. This process is essential for the proper functioning of lysosomes and the prevention of lysosomal storage disorders .
Transport and Distribution
Within cells, 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is transported to lysosomes, where it is hydrolyzed by the relevant enzymes. The compound’s distribution is primarily within the lysosomal compartment, and its localization is facilitated by endocytosis and subsequent trafficking to lysosomes .
Subcellular Localization
The subcellular localization of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is predominantly within lysosomes. The compound is directed to lysosomes through endocytic pathways, where it serves as a substrate for alpha-L-iduronidase and iduronate-2-sulfatase. This localization is critical for its function in diagnostic assays for lysosomal storage disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) involves multiple steps, starting with the preparation of the 4-Methylumbelliferone core. This core is then functionalized with alpha-L-iduronide and sulfate groups. The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s purity and efficacy. The final product is often formulated as a crystalline solid, which is then packaged and stored under specific conditions to maintain stability .
化学反应分析
Types of Reactions: 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by enzymes such as alpha-L-iduronidase and iduronate-2-sulfatase. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The enzymatic reactions involving this compound are usually carried out in buffered solutions at specific pH levels. For instance, the excitation maximum for the fluorescent moiety varies with pH: 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .
Major Products: The major product of the enzymatic hydrolysis of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is 4-Methylumbelliferone, which exhibits fluorescence with an emission maximum at 445-454 nm .
相似化合物的比较
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) is unique due to its specific use in detecting lysosomal storage disorders. Similar compounds include:
- 4-Methylumbelliferyl-beta-D-glucuronide
- 4-Methylumbelliferyl-alpha-D-galactopyranoside
- 4-Methylumbelliferyl-beta-D-galactopyranoside
These compounds also serve as fluorogenic substrates but are used to detect different enzymatic activities. The uniqueness of 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) lies in its specificity for alpha-L-iduronidase and iduronate-2-sulfatase, making it particularly valuable for diagnosing Hurler syndrome and Hunter disease .
属性
IUPAC Name |
sodium;[6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O12S.Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVJHKJYLURLJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594093.png)
![[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594094.png)
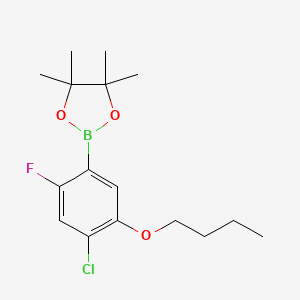

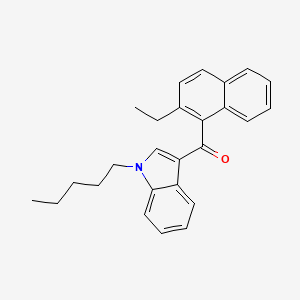
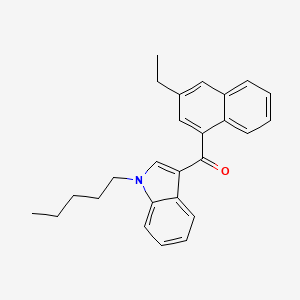
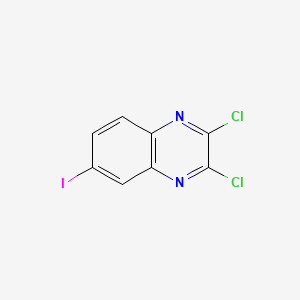
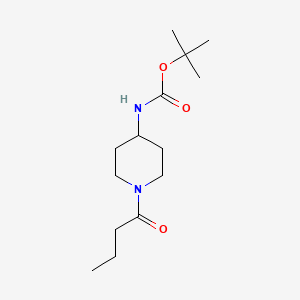

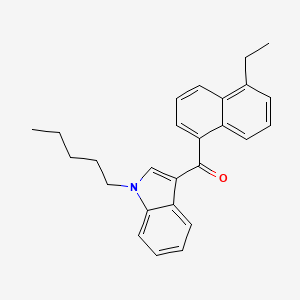
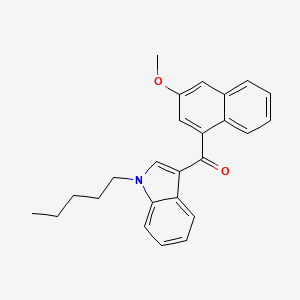
![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)
